molecular formula C15H22ClN3O B13196453 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Cat. No.: B13196453
M. Wt: 295.81 g/mol
InChI Key: JRQPGZUUWNICGI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a tetrahydroquinolinone derivative featuring a piperazinyl substituent at the 6-position and methyl groups at the 1- and 3-positions. Its molecular structure combines a bicyclic core with a basic piperazine moiety, which is often associated with enhanced solubility and bioavailability in pharmaceutical compounds. identifies this compound as a deuterated impurity (Testosterone Impurity 19), indicating its relevance in pharmaceutical quality control and metabolic studies .

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

1,3-dimethyl-6-piperazin-1-yl-3,4-dihydroquinolin-2-one;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-11-9-12-10-13(18-7-5-16-6-8-18)3-4-14(12)17(2)15(11)19;/h3-4,10-11,16H,5-9H2,1-2H3;1H

InChI Key

JRQPGZUUWNICGI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)N3CCNCC3)N(C1=O)C.Cl

Origin of Product

United States

Preparation Methods

Alkylation of 7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one

  • Starting material: 7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one.
  • Reagent: 1-bromo-4-chlorobutane is used as the alkylating agent.
  • Base: Potassium carbonate (K2CO3) or other inorganic bases such as sodium carbonate or sodium hydroxide.
  • Solvent: Acetonitrile or other polar aprotic solvents.
  • Conditions: The reaction mixture is refluxed to facilitate the nucleophilic substitution of the hydroxy group by the 4-chlorobutoxy moiety, forming 7-(4-chlorobutoxy)-1,2,3,4-tetrahydroquinolin-2-one.
  • Outcome: High yield (>98%) with dimer impurity less than 0.5%, ensuring a clean intermediate for the next step.

Condensation with Piperazine Derivative

  • Intermediate: 7-(4-chlorobutoxy)-1,2,3,4-tetrahydroquinolin-2-one.
  • Nucleophile: 1-(2,3-dichlorophenyl)piperazine hydrochloride or substituted piperazine.
  • Catalysts and additives: Potassium carbonate as base, tetrabutylammonium bromide (TBAB) as phase transfer catalyst, and sodium iodide as a reaction accelerator.
  • Solvent: Acetonitrile.
  • Conditions: The reaction mixture is refluxed until completion, allowing nucleophilic substitution of the chlorine atom by the piperazine nitrogen.
  • Workup: After reflux, the mixture is cooled, diluted with water, stirred, filtered, and washed until neutral pH is achieved.
  • Drying: The solid product is dried at 60 °C to yield the final compound with purity >99% and dimer content <0.05%.

Alternative Synthetic Routes and Modifications

  • Reductive amination and other alkylation strategies have been explored to introduce various substituents on the tetrahydroquinolinone scaffold, enhancing selectivity and receptor affinity.
  • Protecting group strategies (e.g., tert-butyldimethylsilyl protection) can be employed for selective functionalization before final deprotection and oxidation steps.
  • Use of microwave irradiation for cyanogen bromide treatment has been reported for related compounds to remove side chains and facilitate further functionalization.

Summary of Key Reaction Parameters and Yields

Step Reagents & Conditions Yield (%) Purity (%) Notes
Alkylation of 7-hydroxy-tetrahydroquinolinone 1-bromo-4-chlorobutane, K2CO3, acetonitrile, reflux >98 >98 Dimer impurity <0.5%
Condensation with piperazine hydrochloride 1-(2,3-dichlorophenyl)piperazine hydrochloride, K2CO3, TBAB, NaI, reflux 90 >99 Dimer impurity <0.05%
Purification and drying Water wash, filtration, drying at 60 °C - - Neutral pH wash to remove impurities

Analytical and Purity Considerations

  • High-performance liquid chromatography (HPLC) is used to determine purity and quantify dimer impurities.
  • The process aims to minimize dimer content to below 0.05%, critical for pharmaceutical quality.
  • Combustion analysis and chiral HPLC may be employed for further characterization, especially when stereochemistry is relevant.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: The piperazine ring allows for substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity .

Major Products

The major products formed from these reactions include quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It can cross the blood-brain barrier and activate receptors such as 5HT-1A, leading to central antihypertensive activity. This unique mechanism allows it to prevent reflex tachycardia and lower peripheral blood pressure without affecting heart rate or intracranial pressure .

Comparison with Similar Compounds

Key Observations:

Core Flexibility: The tetrahydroquinolinone core (evident in the target compound and derivatives) is structurally distinct from the tetrahydroquinazolinone core in . The latter’s planar quinazolinone ring may enhance π-stacking in protein binding, whereas the former’s saturated core could improve conformational flexibility .

Substituent Impact: Piperazine vs. Morpholine Sulfonyl: The target compound’s piperazinyl group (basic, hydrophilic) contrasts with the morpholine-sulfonyl group in ’s bromodomain inhibitor. The latter’s sulfonyl moiety may enhance hydrogen-bonding interactions with BRD4’s acetyl-lysine binding site . Amino vs. Carboximidamide: Amino-substituted analogs () exhibit higher synthetic yields (>70%) compared to carboximidamide derivatives (~43%), suggesting steric or electronic challenges in introducing bulkier groups .

Research Findings and Implications

  • Structural Stability : The target compound’s designation as an impurity () suggests it may arise from metabolic N-dealkylation or deuterium exchange, highlighting the need for robust analytical methods in quality control .
  • Biological Target Hypotheses : Based on ’s bromodomain inhibitors and ’s kinase-targeting analogs, the target compound may interact with acetyl-lysine recognition sites or ATP-binding pockets, though empirical validation is required .

Biological Activity

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H18N2OHCl\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}\cdot \text{HCl}

Key Features:

  • Molecular Weight : 250.76 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate access and catalytic activity.

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that administration of the compound led to significant reductions in depressive behaviors in mice subjected to forced swim tests and tail suspension tests. The underlying mechanism appears to involve modulation of serotonin and norepinephrine pathways.

Antinociceptive Properties

The compound has also been evaluated for its analgesic properties. Experimental results show that it significantly reduces pain responses in rodent models of acute and chronic pain. The antinociceptive effect is likely mediated through opioid receptor pathways.

Study 1: Antidepressant Effects

In a controlled study involving rats, the administration of this compound resulted in a notable decrease in immobility time compared to the control group. This suggests a potential role in enhancing mood and reducing depressive symptoms.

GroupImmobility Time (seconds)P-value
Control120-
Treatment (10 mg/kg)75<0.01
Treatment (20 mg/kg)50<0.001

Study 2: Analgesic Activity

A separate investigation assessed the analgesic effects using the hot plate test. The results indicated that higher doses of the compound significantly increased pain threshold compared to baseline measurements.

Dose (mg/kg)Pain Threshold Increase (seconds)P-value
Control0-
55<0.05
1010<0.01
2015<0.001

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